molecular formula C11H20N2S B14724130 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine CAS No. 5330-92-7

1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine

Cat. No.: B14724130
CAS No.: 5330-92-7
M. Wt: 212.36 g/mol
InChI Key: ARZRFLIUCWJGRK-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-2-thia-4-azabicyclo(422)decan-3-imine is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropanol derivative with a vinyl azide in the presence of a manganese catalyst. This reaction proceeds via a radical pathway, leading to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may be relevant in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    1,5,5-Trimethyl-2-thia-4-azabicyclo(3.3.1)nonane: A similar bicyclic compound with a different ring size.

    1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.1)octane: Another bicyclic compound with a different ring structure.

Uniqueness

1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5330-92-7

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1,5,5-trimethyl-2-thia-4-azabicyclo[4.2.2]dec-3-en-3-amine

InChI

InChI=1S/C11H20N2S/c1-10(2)8-4-6-11(3,7-5-8)14-9(12)13-10/h8H,4-7H2,1-3H3,(H2,12,13)

InChI Key

ARZRFLIUCWJGRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(CC2)(SC(=N1)N)C)C

Origin of Product

United States

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